

# A Comparative Guide to GlyT-1 PET Radioligands: GSK931145 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B15619026 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The glycine transporter type 1 (GlyT-1) has emerged as a critical target in the development of novel therapeutics for neurological and psychiatric disorders, most notably schizophrenia. Positron Emission Tomography (PET) imaging of GlyT-1 allows for the in vivo quantification of transporter density and occupancy, playing a pivotal role in drug development. This guide provides a detailed comparison of the pioneering GlyT-1 radioligand, [¹¹C]**GSK931145**, with other key GlyT-1 PET radiotracers, supported by experimental data and methodologies.

# Introduction to GlyT-1 and its Role in Neurotransmission

The glycine transporter type 1 (GlyT-1) is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft. In glutamatergic synapses, glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. By regulating the concentration of synaptic glycine, GlyT-1 modulates NMDA receptor activity. Inhibition of GlyT-1 is hypothesized to enhance NMDA receptor function, a key strategy in the treatment of schizophrenia.

Below is a diagram illustrating the role of GlyT-1 in the glutamatergic synapse.





Click to download full resolution via product page

Caption: Role of GlyT-1 in the Glutamatergic Synapse.

## Comparative Analysis of GlyT-1 PET Radioligands

Several radioligands have been developed for imaging GlyT-1. This section compares the key characteristics of [11C]**GSK931145** with other notable tracers, including [18F]MK-6577 and [11C]RO5013853.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data for the compared GlyT-1 PET radioligands.

Table 1: In Vitro Binding Affinity and Selectivity



| Radioligand                 | Target | plC50 (-loglC50)                   | pKı (-logKı)                | Selectivity for<br>GlyT-1 over<br>GlyT-2 |
|-----------------------------|--------|------------------------------------|-----------------------------|------------------------------------------|
| [ <sup>11</sup> C]GSK931145 | GlyT-1 | 8.4[1]                             | 8.97 (rat cortex)<br>[1]    | High (plC₅₀ for GlyT-2 is 4.6)[1]        |
| [ <sup>18</sup> F]MK-6577   | GlyT-1 | 8.7 (IC <sub>50</sub> = 2 nM)      | 8.4 (K <sub>i</sub> = 4 nM) | >1000-fold                               |
| [ <sup>11</sup> C]RO5013853 | GlyT-1 | 8.1 (IC <sub>50</sub> = 7.8<br>nM) | N/A                         | High                                     |

N/A: Not available in the reviewed literature.

Table 2: In Vivo Performance in Humans



| Radioligand                 | Brain Uptake<br>(K1)<br>(mL·cm <sup>-3</sup> ·min <sup>-</sup> | Volume of<br>Distribution<br>(Vt) (mL/mL)                                     | Test-Retest<br>Variability<br>(VAR)                                                                                                          | Key Findings                                                                                        |
|-----------------------------|----------------------------------------------------------------|-------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| [ <sup>11</sup> C]GSK931145 | 0.025[2][3]                                                    | Midbrain,<br>Thalamus,<br>Cerebellum:<br>BPND 1.5-3[2][3]                     | Poor with 2-<br>tissue model<br>(VAR(Vt): 29-<br>38%), improved<br>with pseudo-<br>reference tissue<br>model<br>(VAR(BPND):<br>16-23%)[2][3] | Heterogeneous uptake, lower plasma free fraction and delivery in humans compared to primates.[2][3] |
| [ <sup>18</sup> F]MK-6577   | Higher than<br>[ <sup>11</sup> C]GSK931145                     | Pons: 6.7 ± 0.9,<br>Cortex: 2.1 ±<br>0.5[4]                                   | <14% in all<br>regions[4]                                                                                                                    | Faster kinetics and higher specific binding signal than [11C]GSK931145. [3]                         |
| [ <sup>11</sup> C]RO5013853 | 0.037[3]                                                       | Cerebellum, Pons, Thalamus: 1.99-2.59, Putamen, Caudate, Cortex: 0.86-1.13[5] | <10% difference<br>between test and<br>retest scans[5]                                                                                       | Higher Vt and better test-retest reliability compared to [11C]GSK931145.                            |

BPND: Binding Potential (non-displaceable); K1: Plasma to brain transfer rate.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and interpretation of PET imaging studies. Below are generalized experimental workflows for the evaluation of GlyT-1 PET radioligands.

## **Radiosynthesis and Quality Control**



The radiosynthesis of <sup>11</sup>C-labeled radioligands typically involves the methylation of a precursor molecule using [<sup>11</sup>C]methyl iodide or [<sup>11</sup>C]methyl triflate.



Click to download full resolution via product page

Caption: General workflow for <sup>11</sup>C-Radioligand Synthesis.



**In Vivo PET Imaging Protocol** 

The following diagram outlines a typical workflow for a human PET imaging study to evaluate a GlyT-1 radioligand.





Click to download full resolution via product page

Caption: Workflow for a Human PET Imaging Study.



### **Discussion and Conclusion**

The development of PET radioligands for GlyT-1 has significantly advanced our ability to study the role of this transporter in health and disease, and to facilitate the clinical development of GlyT-1 inhibitors.

- [¹¹C]**GSK931145** was a pioneering radioligand that demonstrated the feasibility of imaging GlyT-1 in humans.[6][7] It showed a distribution consistent with the known localization of GlyT-1, with the highest uptake in the midbrain, thalamus, and cerebellum.[2][3] However, its utility was hampered by poor test-retest reproducibility when using a two-tissue compartmental model and lower brain delivery in humans compared to non-human primates. [2][3]
- [18F]MK-6577 emerged as a superior alternative to [11C]**GSK931145**, exhibiting higher brain uptake and faster kinetics.[3][8] The longer half-life of fluorine-18 (110 minutes vs. 20 minutes for carbon-11) also offers logistical advantages for clinical studies. Human studies with [18F]MK-6577 have shown good test-retest reliability, making it a promising tool for occupancy studies.[4]
- [¹¹C]RO5013853 has also demonstrated excellent characteristics as a GlyT-1 PET tracer.[5]
   [9] It displays a favorable specific signal and is well-suited for receptor occupancy studies.[9]
   Notably, it has shown higher total distribution volume (Vt) and better test-retest reliability in humans compared to [¹¹C]GSK931145, positioning it as a strong candidate for clinical research.[3][5]

In conclusion, while [11C]GSK931145 was a valuable first-generation radioligand for imaging GlyT-1, subsequent developments have led to tracers such as [18F]MK-6577 and [11C]RO5013853 with improved pharmacokinetic properties and test-retest reliability. The choice of radioligand for a particular study will depend on the specific research question, the availability of the tracer, and the desired imaging characteristics. This guide provides a foundation for researchers to make informed decisions when selecting and utilizing GlyT-1 PET radioligands in their studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Characterization of [11C]RO5013853, a novel PET tracer for the glycine transporter type 1 (GlyT1) in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pre-clinical characterization of [11C]R05013853 as a novel radiotracer for imaging of the glycine transporter type 1 by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to GlyT-1 PET Radioligands: GSK931145 and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619026#comparison-of-gsk931145-and-other-glyt-1-pet-radioligands]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com